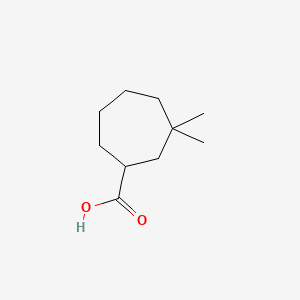
3,3-Dimethylcycloheptane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethylcycloheptane-1-carboxylic acid is a cycloalkane derivative with a seven-membered ring structure. This compound is characterized by the presence of two methyl groups attached to the third carbon of the cycloheptane ring and a carboxylic acid functional group attached to the first carbon. Cycloalkanes, including 3,3-Dimethylcycloheptane-1-carboxylic acid, are known for their stability and unique chemical properties due to their ring structure .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylcycloheptane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3,3-Dimethylcycloheptane-1-carboxylic acid may involve more efficient and scalable methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and conditions .
化学反応の分析
Types of Reactions
3,3-Dimethylcycloheptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or other functional groups.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
科学的研究の応用
3,3-Dimethylcycloheptane-1-carboxylic acid has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3,3-Dimethylcycloheptane-1-carboxylic acid depends on its specific application and the target molecules it interacts withThe methyl groups may also affect the compound’s hydrophobicity and overall chemical behavior .
類似化合物との比較
Similar Compounds
Cycloheptane: A simpler cycloalkane with a seven-membered ring but without the carboxylic acid group.
3,3-Dimethylcyclohexane-1-carboxylic acid: A similar compound with a six-membered ring instead of a seven-membered ring
Uniqueness
3,3-Dimethylcycloheptane-1-carboxylic acid is unique due to its specific ring size and the presence of both methyl groups and a carboxylic acid functional group. This combination of features gives it distinct chemical properties and reactivity compared to other cycloalkanes .
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
3,3-dimethylcycloheptane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-10(2)6-4-3-5-8(7-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12) |
InChIキー |
ORHOKPIIXIZAAH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCC(C1)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


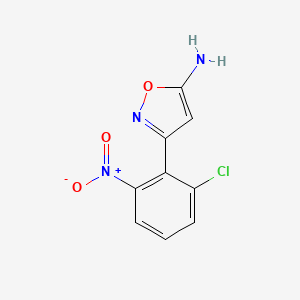
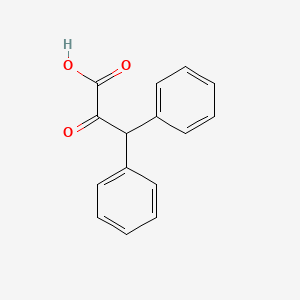
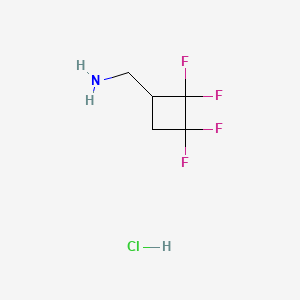
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
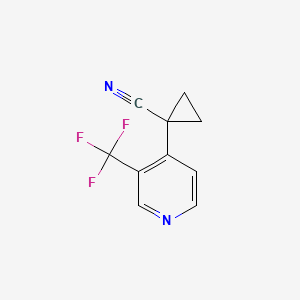
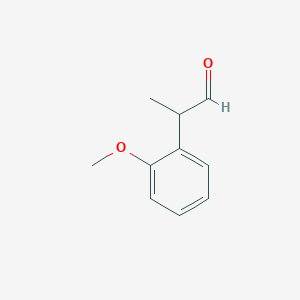
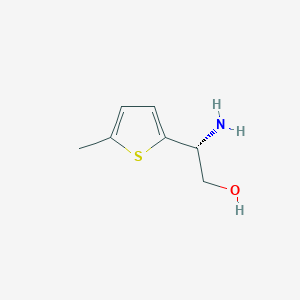
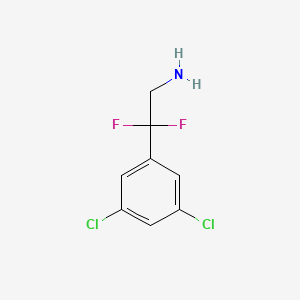
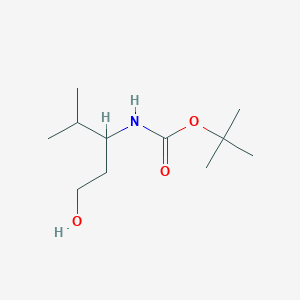
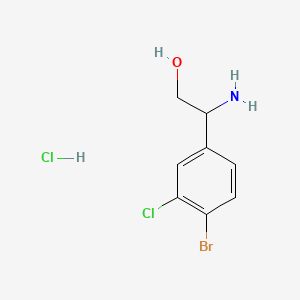

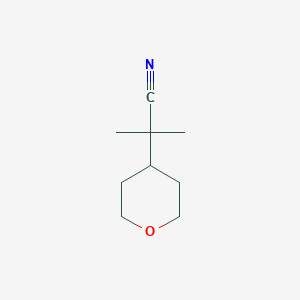
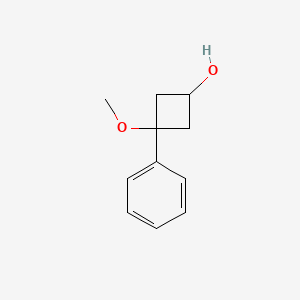
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)
